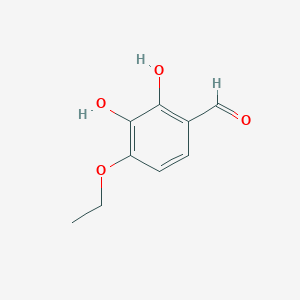
4-Ethoxy-2,3-dihydroxybenzaldehyde
Description
4-Ethoxy-2,3-dihydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a benzene ring with hydroxyl groups at positions 2 and 3, an ethoxy group at position 4, and an aldehyde functional group.
Properties
CAS No. |
757995-98-5 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-ethoxy-2,3-dihydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-5,11-12H,2H2,1H3 |
InChI Key |
WOSWBATZOUYEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-ethoxy-2,3-dihydroxybenzaldehyde with key analogs, emphasizing substituent effects on physicochemical properties, biological activity, and synthetic accessibility.
Structural and Substituent Differences
Key Observations :
- Electron Effects : The ethoxy group in this compound is electron-donating, which may enhance the stability of the aldehyde group compared to the electron-withdrawing fluoro substituent in 4-fluoro-2,3-dihydroxybenzaldehyde .
- Biological Relevance : The dihydroxy groups in all analogs enable metal chelation, a critical feature for antioxidant and enzyme-mimetic activity (e.g., superoxide dismutase (SOD)-like activity) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Solubility (Polar Solvents) | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| This compound | Moderate | 1.2 | Not Reported |
| 5-Tert-butyl-2,3-dihydroxybenzaldehyde | Low | 2.8 | 122–124 |
| 4-Fluoro-2,3-dihydroxybenzaldehyde | High | 0.9 | Not Reported |
Table 2: SOD-like Activity of Derivatives (IC₅₀, µmol/L)
| Compound | Ligand IC₅₀ | Zn Complex IC₅₀ |
|---|---|---|
| 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde | 0.7–6.9 | 0.4–16.9 |
| This compound* | Not Tested | Not Tested |
*Predicted to exhibit intermediate activity due to balanced electron effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


